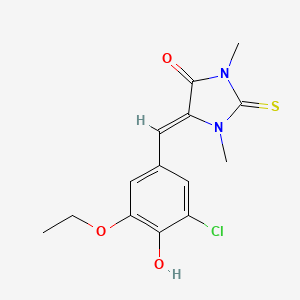
2-(3-methoxyphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxyphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a tetrazole-based quinoline derivative that has shown promising results in scientific research, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-(3-methoxyphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide involves the inhibition of various cellular pathways and enzymes that are involved in the development and progression of cancer. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-(3-methoxyphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been shown to exhibit several biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes, including tyrosine kinases, which are involved in the development and progression of cancer. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-methoxyphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide in lab experiments include its potent antitumor activity, its ability to inhibit the activity of tyrosine kinases, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in water.
Orientations Futures
There are several future directions for the research and development of 2-(3-methoxyphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of various types of cancer. Additionally, further research is needed to explore the mechanisms of action of this compound and to identify potential targets for its activity. Finally, future studies should focus on optimizing the synthesis of this compound to improve its solubility and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 2-(3-methoxyphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide can be achieved through several methods, including the reaction of 3-methoxybenzaldehyde with 2-aminobenzophenone to form 2-(3-methoxyphenyl)benzophenone. This intermediate is then reacted with sodium azide and copper (I) iodide to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with 4-chloro-3-quinolinecarboxylic acid to form the desired compound.
Applications De Recherche Scientifique
2-(3-methoxyphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been extensively studied for its potential applications in drug discovery and development. Several studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to inhibit the activity of several enzymes, including tyrosine kinases, which are involved in the development and progression of cancer.
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-N-(2H-tetrazol-5-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c1-26-12-6-4-5-11(9-12)16-10-14(13-7-2-3-8-15(13)19-16)17(25)20-18-21-23-24-22-18/h2-10H,1H3,(H2,20,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRKLONJZKHAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-N-(1H-1,2,3,4-tetrazol-5-yl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5804161.png)

![methyl [(3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5804195.png)

![5-hydroxy-2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5804203.png)
![4-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5804209.png)



![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5804241.png)

![1-ethyl-4-(naphtho[2,1-b]furan-1-ylacetyl)piperazine](/img/structure/B5804246.png)
![1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5804262.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5804275.png)